molecular formula C₂₈H₃₀N₂O₈S B1145160 SF-1-088 CAS No. 1241832-83-6

SF-1-088

Cat. No.: B1145160
CAS No.: 1241832-83-6
M. Wt: 554.61
InChI Key:
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Description

SF-1-088 is a compound that has been identified as a non-peptide small molecule . It is known to be a direct STAT SH2 inhibitor . The compound has been used in experiments involving RT-PCR and Western Blot techniques, with concentrations of 40.00 µM . It has been tested on K562 cell lines in Homo sapiens .


Chemical Reactions Analysis

This compound is known to inhibit STAT5-SH2 domain with a Ki of 8.3 uM (Stat5b), and it shows no affinity for Stat1 and Stat3 (Ki>25 uM) .

Mechanism of Action

The mechanism of action of SF-1-088 involves the inhibition of the STAT5-SH2 domain . This inhibition is direct, and it is achieved through the use of a non-peptide small molecule .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'SF-1-088' can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-2-nitroaniline", "ethyl 2-bromoacetate", "sodium hydride", "1,2-dimethoxyethane", "sodium methoxide", "3-methyl-1-butanol", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 4-chloroaniline using a mixture of sulfuric acid and nitric acid to yield 4-chloro-2-nitroaniline.", "Step 2: Ethylation of 4-chloro-2-nitroaniline with ethyl 2-bromoacetate using sodium hydride as a base in 1,2-dimethoxyethane to yield ethyl 2-(4-chloro-2-nitroanilino)acetate.", "Step 3: Reduction of the nitro group in ethyl 2-(4-chloro-2-nitroanilino)acetate using sodium borohydride in acetic acid to yield ethyl 2-(4-chloro-2-aminoanilino)acetate.", "Step 4: Diazotization of ethyl 2-(4-chloro-2-aminoanilino)acetate with sodium nitrite in hydrochloric acid to yield the diazonium salt.", "Step 5: Reaction of the diazonium salt with sodium azide in water to yield the corresponding azide.", "Step 6: Reduction of the azide using sodium borohydride in acetic acid to yield the amine.", "Step 7: Reaction of the amine with 3-methyl-1-butanol using sulfuric acid as a catalyst to yield the corresponding tertiary amine.", "Step 8: Quaternization of the tertiary amine using methyl iodide in ethyl acetate to yield the final product 'SF-1-088'." ] }

CAS No.

1241832-83-6

Molecular Formula

C₂₈H₃₀N₂O₈S

Molecular Weight

554.61

Synonyms

4-(N-Benzyl-2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic Acid

Origin of Product

United States

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